![molecular formula C21H46AlLiO3 B8253461 Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride](/img/structure/B8253461.png)
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride
Übersicht
Beschreibung
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride is a useful research compound. Its molecular formula is C21H46AlLiO3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Selective Reduction of Ketones
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride demonstrates significant potential in the selective reduction of various cyclic, bicyclic, and open-chain Cram type ketones. This has been exemplified by Boireau, Deberly, and Toneva (1993), who synthesized a highly hindered lithium trialkoxyaluminum hydride variant for this purpose, achieving quantitative and highly stereoselective reduction outcomes (Boireau, Deberly, & Toneva, 1993).
Potential in Electrolyte Application
Research by Tsujioka et al. (2004) indicates that lithium salts of tris- and tetrakis(polyfluoroalkoxy)aluminate superweak anions, similar in composition, could serve as potential electrolytes in primary and secondary lithium batteries. Their study showcases the conductivity and electrochemical stabilities of these compounds, highlighting their suitability for battery applications (Tsujioka, Nolan, Takase, Fauber, & Strauss, 2004).
Synthesis of Protected Aspartyl and Glutamyl Aldehyde Derivatives
Paris et al. (1998) have demonstrated that lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride can be effectively used in the reduction of Weinreb amide derivatives into corresponding aldehydes. This facilitates the synthesis of N- and side chain protected aspartyl and glutamyl aldehyde derivatives, contributing significantly to peptide and pseudopeptide syntheses (Paris, Pothion, Heitz, Martinez, & Fehrentz, 1998).
Li-Ion Conductivity in Electrolytes
Sun et al. (2002) explored the use of tris[2H-hexafluoroisopropyl) borate in lithium battery electrolytes, finding significant conductivity enhancement in lithium salts. While not directly lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride, this study reflects the potential of lithium-containing compounds in improving the performance of battery electrolytes (Sun, Lee, Yang, & Mcbreen, 2002).
Application in Lithium Battery Technology
Mukherjee et al. (2016) discuss the use of light alkali metal hydridotriphenylborates, including lithium variants, as catalysts for chemoselective hydroboration of aldehydes and ketones. Their findings indicate the potential application of these compounds in enhancing lithium battery technology (Mukherjee, Osseili, Spaniol, & Okuda, 2016).
Eigenschaften
IUPAC Name |
lithium;tris(3-ethylpentan-3-yloxy)alumanuide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15O.Al.Li.H/c3*1-4-7(8,5-2)6-3;;;/h3*4-6H2,1-3H3;;;/q3*-1;+2;+1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBRQZDWJRAIEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(CC)(CC)O[AlH-](OC(CC)(CC)CC)OC(CC)(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46AlLiO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.